4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid is a novel thiazole derivative designed as a structural analog of febuxostat, a drug used to treat gout. [] The compound incorporates a methylene amine spacer between the phenyl ring and thiazole ring, unlike febuxostat where these rings are directly linked. [] This modification is intended to facilitate hydrogen bonding with active site residues of the enzyme xanthine oxidase. []
The synthesis of 4-methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid and its derivatives is described in the literature. [] The process involves multiple steps, starting with the preparation of a methylene amine spacer between the phenyl ring and thiazole ring. The final compound is obtained through a series of reactions involving various reagents and intermediates. []
The molecular structure of 4-methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid derivatives has been determined using spectroscopic techniques such as FT-IR, NMR, and MS. [] Computational studies were also employed to assess the binding affinity of these compounds within the active site of the enzyme xanthine oxidase (PDB ID- 1N5X). []
The primary mechanism of action for 4-methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid is believed to be the inhibition of xanthine oxidase. [] This enzyme plays a crucial role in the metabolic pathway leading to uric acid production. [] By inhibiting xanthine oxidase, the compound is expected to reduce uric acid levels in the body. [] Additionally, the presence of the methylene amine spacer is hypothesized to enhance binding affinity to the enzyme through hydrogen bonding interactions. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4